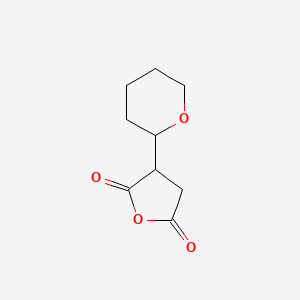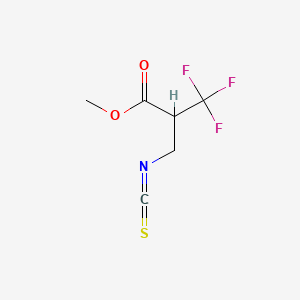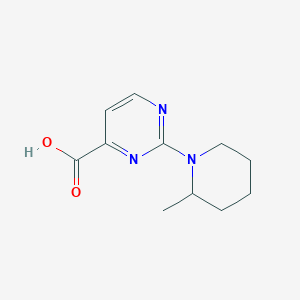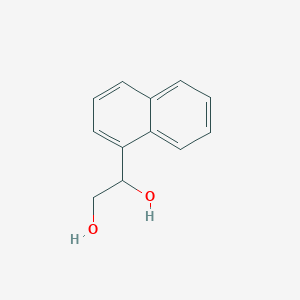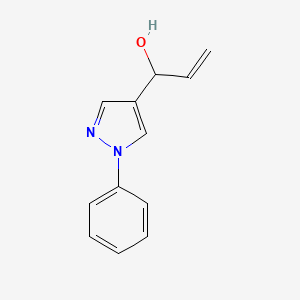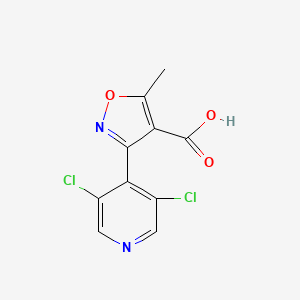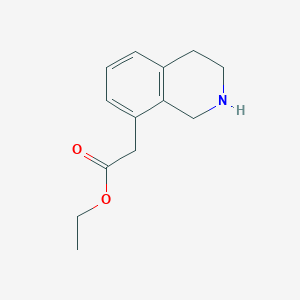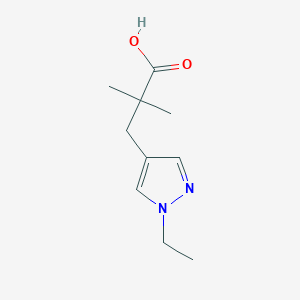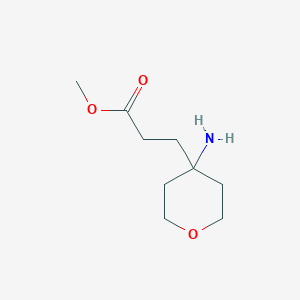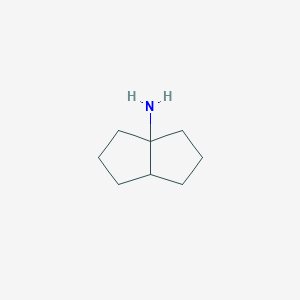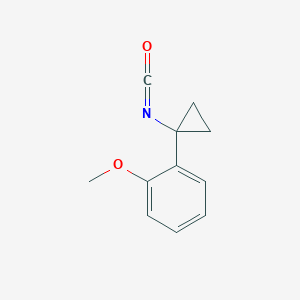
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the sec-Butyl Group: This step may involve alkylation reactions using sec-butyl halides.
Formation of the Propanamide Moiety: This can be done through amidation reactions involving propanoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group in the propanamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides, acids, or bases depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible applications in drug development, particularly for its triazole moiety which is known for antifungal and antibacterial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to biological targets, while the amino and sec-butyl groups might influence its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with known antifungal properties.
3-Amino-1,2,4-triazole: Similar structure but without the sec-butyl and propanamide groups.
N-(sec-Butyl)propanamide: Lacks the triazole ring but shares the sec-butyl and propanamide moieties.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide is unique due to the combination of the triazole ring, amino group, sec-butyl group, and propanamide moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-butan-2-ylpropanamide |
InChI |
InChI=1S/C9H17N5O/c1-4-6(2)12-8(15)7(3)14-5-11-9(10)13-14/h5-7H,4H2,1-3H3,(H2,10,13)(H,12,15) |
Clave InChI |
UOYBBRHMGJCKFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C(C)N1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


